![molecular formula C10H15N3O B1482383 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide CAS No. 2097971-02-1](/img/structure/B1482383.png)
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide
Overview
Description
3-(3-Cyclobutyl-1H-pyrazol-4-yl)propanamide, also known as CBP, is a cyclic amide with a pyrazole ring structure. It is a heterocyclic compound that has a wide range of applications in organic synthesis and medicinal chemistry. CBP is an important intermediate in the synthesis of a variety of compounds, and has been used in the synthesis of several drugs, including antifungals, antibiotics, and antivirals. In addition, CBP has been studied for its potential applications in the treatment of cancer, neurodegenerative diseases, and other diseases.
Scientific Research Applications
Herbicide Development
This compound has been identified as a potential post-emergence herbicide, useful for controlling broad-leaved and annual grass weeds . Its moderate solubility in water and low volatility make it suitable for use in various agricultural settings without significant leaching into groundwater. It’s particularly effective in rice and other crops, targeting pests like barnyard grass and morning glory .
Biomedical Research
In the biomedical field, derivatives of this compound, specifically the pyrazolopyridine class, have shown promise. They are structurally similar to purine bases, which are fundamental components of DNA and RNA. This similarity could be exploited in drug design, potentially leading to new treatments for a variety of diseases .
Pharmacological Studies
The cyclobutyl group attached to the pyrazole ring in this compound may offer unique interactions with biological targets. This can be leveraged in pharmacological studies to develop new medications with specific binding affinities or inhibitory effects on certain enzymes or receptors .
Chemical Synthesis and Modification
The compound serves as a starting material for chemical synthesis, providing a backbone that can be modified to produce a wide range of derivatives. These derivatives can then be tested for various activities, including antibacterial, antifungal, or antiviral properties .
Material Science
In material science, the stability and reactive nature of this compound could be utilized in the development of new polymers or coatings. These materials could have applications in biotechnology, electronics, or as part of composite materials for construction .
Environmental Science
Given its moderate environmental persistence, this compound and its derivatives could be studied for their long-term impact on ecosystems. Research could focus on its degradation products, accumulation in soil or water, and effects on non-target organisms .
properties
IUPAC Name |
3-(5-cyclobutyl-1H-pyrazol-4-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-9(14)5-4-8-6-12-13-10(8)7-2-1-3-7/h6-7H,1-5H2,(H2,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCYEAJHNIEVAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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